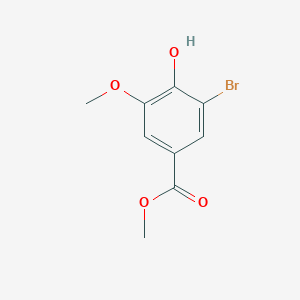

Methyl 3-bromo-4-hydroxy-5-methoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 3-bromo-4-hydroxy-5-methoxybenzoate” is a chemical compound with the CAS Number: 108249-43-0 . It has a molecular weight of 261.07 and its linear formula is C9H9BrO4 .

Molecular Structure Analysis

The InChI code for “Methyl 3-bromo-4-hydroxy-5-methoxybenzoate” is 1S/C9H9BrO4/c1-13-7-4-5 (9 (12)14-2)3-6 (10)8 (7)11/h3-4,11H,1-2H3 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis

“Methyl 3-bromo-4-hydroxy-5-methoxybenzoate” is a solid at room temperature . The storage temperature is normal and it should be sealed in dry conditions .Scientific Research Applications

Pharmaceutical Intermediate

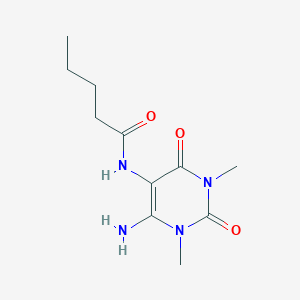

“Methyl 3-bromo-4-hydroxy-5-methoxybenzoate” is employed as an intermediate for pharmaceuticals . It plays a crucial role in the synthesis of various drugs due to its unique chemical structure.

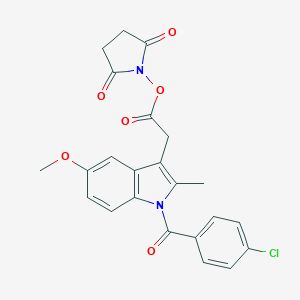

Synthesis of Gefitinib

This compound is used in the synthesis of Gefitinib , a potent and selective ATP-competitive inhibitor of EGFR and HER-2 kinases. Gefitinib is used as an anticancer drug for the treatment of chemoresistant non-small cell lung cancer (NSCLC) patients .

Alkylation

The process of synthesizing Gefitinib from “Methyl 3-bromo-4-hydroxy-5-methoxybenzoate” starts with the alkylation of the starting material . This highlights its potential use in other alkylation reactions in organic chemistry.

Nitration

Following alkylation, the next step in the synthesis of Gefitinib is nitration . This suggests that “Methyl 3-bromo-4-hydroxy-5-methoxybenzoate” could be used in other nitration reactions.

Reduction

After nitration, the compound undergoes reduction . This indicates its potential use in other reduction reactions in organic chemistry.

Cyclization

The reduction is followed by cyclization . This suggests that “Methyl 3-bromo-4-hydroxy-5-methoxybenzoate” could be used in other cyclization reactions.

Chlorination

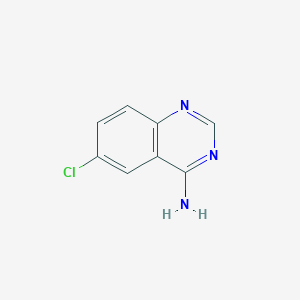

After cyclization, the compound undergoes chlorination . This indicates its potential use in other chlorination reactions in organic chemistry.

Amination

Finally, the compound undergoes two successive amination reactions . This suggests that “Methyl 3-bromo-4-hydroxy-5-methoxybenzoate” could be used in other amination reactions.

Safety And Hazards

Future Directions

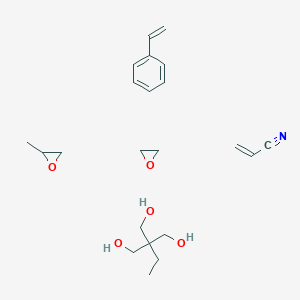

“Methyl 3-bromo-4-hydroxy-5-methoxybenzoate” may be used as a starting reagent in the novel synthesis of gefitinib . This synthesis involves the alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions . This suggests potential applications in the development of new therapeutic agents.

properties

IUPAC Name |

methyl 3-bromo-4-hydroxy-5-methoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO4/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4,11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWBPQDQVILUJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C(=O)OC)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10464816 |

Source

|

| Record name | METHYL 3-BROMO-4-HYDROXY-5-METHOXYBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-bromo-4-hydroxy-5-methoxybenzoate | |

CAS RN |

108249-43-0 |

Source

|

| Record name | METHYL 3-BROMO-4-HYDROXY-5-METHOXYBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Dihydro-4H-cyclopenta[b]thiophen-4-amine](/img/structure/B25270.png)

![(1R,2S,4R,5S)-6-[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol](/img/structure/B25280.png)

![methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B25288.png)